
(Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of acrylonitrile derivatives and has been shown to possess a wide range of pharmacological properties.
Applications De Recherche Scientifique
Photoluminescence and Optoelectronic Applications
The synthesis and investigation of photoluminescent properties of novel thiophene derivatives with bis-diarylacrylonitrile units, including similar structures to the mentioned compound, have shown promising results. These compounds emit green fluorescence in the solid state and in solution under UV irradiation, indicating good thermal stability and potential applications in optoelectronic devices and materials science due to their luminescent properties (Xu, Yu, & Yu, 2012).
Antimicrobial Properties
Research on the influence of side-chain structure on the thermal and antimicrobial properties of cationic methacrylic polymers, including similar acrylonitrile derivatives, highlights their potential in creating antimicrobial coatings and materials. These polymers demonstrated effectiveness against a range of bacteria and yeast, suggesting the utility of such compounds in medical and hygienic applications (Cuervo-Rodríguez et al., 2019).
Acetylcholinesterase Inhibition
A focused library of (Z)-acrylonitrile analogues was synthesized and tested for acetylcholinesterase inhibition, showing strong inhibition and suggesting potential therapeutic applications in treating diseases associated with neurotransmitter dysfunction, such as Alzheimer's disease (Parveen et al., 2014).
Cytotoxic Activities
The synthesis and in vitro cytotoxic activities of heteroarylacrylonitriles against human cancer cell lines have been explored, identifying structure-activity relationships that indicate the potential of these compounds in cancer therapy. Some compounds showed significant potency compared to conventional chemotherapeutics, highlighting the importance of acrylonitrile functionality and substituent positioning for cytotoxic effectiveness (Sa̧czewski et al., 2004).
Nonlinear Optical Limiting
The synthesis and characterization of donor-acceptor substituted thiophene dyes, including acrylonitrile derivatives, for enhanced nonlinear optical limiting were studied. These compounds exhibit significant two-photon absorption processes, making them useful in photonic or optoelectronic devices for protecting human eyes and optical sensors (Anandan et al., 2018).
Propriétés
IUPAC Name |
(Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrN2O2S/c1-24-17-9-12(8-15(20)18(17)23)7-14(10-21)19-22-16(11-25-19)13-5-3-2-4-6-13/h2-9,11,23H,1H3/b14-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQRKTBNESOUTNI-AUWJEWJLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C(C#N)C2=NC(=CS2)C3=CC=CC=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C(/C#N)\C2=NC(=CS2)C3=CC=CC=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

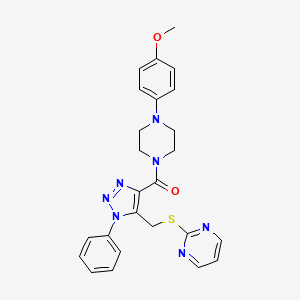
![(5-Chlorofuro[3,2-b]pyridin-2-yl)-trimethylsilane](/img/structure/B2889469.png)
![4-phenyl-5-[1-(quinolin-2-ylcarbonyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2889470.png)
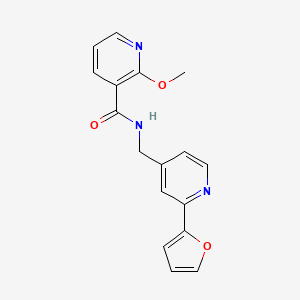
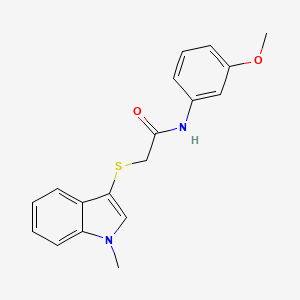
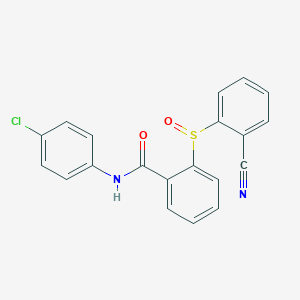


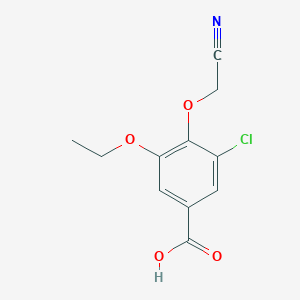
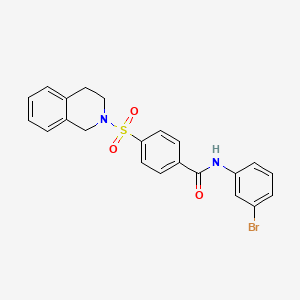
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-phenylbutanamide](/img/structure/B2889485.png)
![1-(3,4-dimethoxybenzyl)-3-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea](/img/structure/B2889487.png)
![1-(Benzo[d][1,3]dioxol-5-ylmethyl)piperidin-3-ol](/img/structure/B2889488.png)
![(E)-3,4,5-trimethoxy-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2889489.png)